

# In-Depth Technical Guide to 1-Methoxy-2-butanol: Structure, Properties, and Applications

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## Compound of Interest

Compound Name: 1-Methoxy-2-butanol

Cat. No.: B1294847

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of **1-Methoxy-2-butanol**, with a particular focus on its relevance in research and pharmaceutical development.

## Chemical Structure and Identification

**1-Methoxy-2-butanol** is a secondary alcohol and an ether. Its structure consists of a butane backbone with a methoxy group ( $-\text{OCH}_3$ ) at the C1 position and a hydroxyl group ( $-\text{OH}$ ) at the C2 position.

Identifier	Value
IUPAC Name	1-methoxybutan-2-ol[1]
CAS Number	53778-73-7[2]
Molecular Formula	C <sub>5</sub> H <sub>12</sub> O <sub>2</sub> [2]
Molecular Weight	104.15 g/mol [3]
SMILES	CCC(O)COC[3]
InChI	InChI=1S/C5H12O2/c1-3-5(6)4-7-2/h5-6H,3-4H2,1-2H3[2]
InChIKey	CSZZMFWKAQEMPB-UHFFFAOYSA-N[2]

Chemical Structure Diagram:

Caption: 2D structure of **1-Methoxy-2-butanol**.

## Physicochemical and Spectroscopic Properties

Summarized below are the key physicochemical and spectroscopic properties of **1-Methoxy-2-butanol**.

Physicochemical Properties:

Property	Value	Reference
Appearance	Colorless to almost colorless clear liquid	
Boiling Point	133-135 °C (lit.)	[4]
Melting Point	-90 °C (estimate)	[4]
Density	0.906 g/mL at 25 °C (lit.)	[4]
Refractive Index (n <sub>20/D</sub> )	1.412 (lit.)	[4]
Flash Point	39 °C (102.2 °F) - closed cup	[5]
Vapor Pressure	2.967 mmHg at 25 °C (est.)	[5]
logP (Octanol/Water)	0.168 (est)	[4]
Water Solubility	Moderately soluble	[3]

## Spectroscopic Data:

Spectrum Type	Key Peaks/Signals
<sup>1</sup> H NMR	Spectra available, detailed peak assignments vary by source.[6]
<sup>13</sup> C NMR	Spectra available, detailed peak assignments vary by source.[7]
Infrared (IR)	Spectra available, characteristic peaks for O-H and C-O stretching.[8]
Mass Spectrometry (MS)	Electron ionization spectra available.[2][9]

## Synthesis of 1-Methoxy-2-butanol

A common and efficient laboratory-scale synthesis of **1-Methoxy-2-butanol** involves the ring-opening of 1,2-epoxybutane with methanol.[3] A particularly effective method utilizes graphite oxide as a heterogeneous catalyst.[10]

## Experimental Protocol: Graphite Oxide-Catalyzed Synthesis

This protocol describes the synthesis of **1-Methoxy-2-butanol** from 1,2-epoxybutane and methanol using graphite oxide as a catalyst.[\[10\]](#)

### Materials:

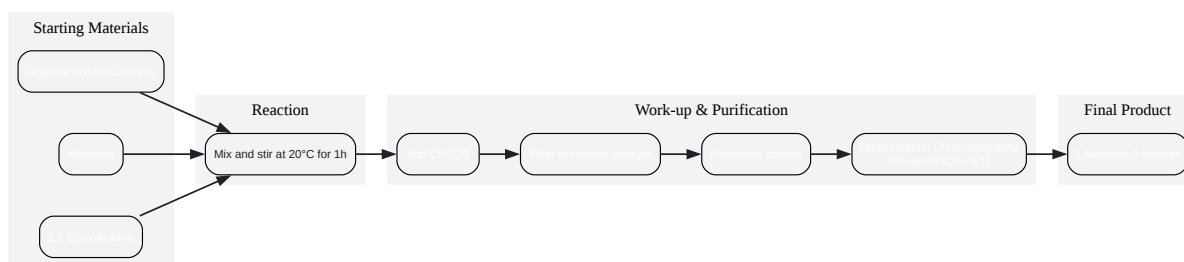
- 1,2-Epoxybutane (1.0 mmol)
- Methanol (5.0 mmol)
- Graphite Oxide (GO) (1 mg)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Hexane
- Ethyl Acetate (EtOAc)
- Round-bottom flask
- Magnetic stirrer
- Filtration apparatus
- Rotary evaporator
- Flash column chromatography setup

### Procedure:

- To a solution of 1,2-epoxybutane (1 mmol) and methanol (5 mmol) in a round-bottom flask, add 1 mg of graphite oxide (GO) at room temperature.
- Stir the mixture at 20 °C for 1 hour.
- Monitor the reaction progress by Gas Chromatography/Mass Spectrometry (GC/MS) analysis.

- Upon completion, add  $\text{CH}_2\text{Cl}_2$  to the reaction mixture.
- Filter the mixture to remove the graphite oxide catalyst.
- Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
- Purify the crude product by flash column chromatography using a hexane/EtOAc (6:1) mixture as the eluent to isolate pure **1-Methoxy-2-butanol**.

Synthesis Workflow Diagram:



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Caption: Workflow for the synthesis of **1-Methoxy-2-butanol**.

## Applications in Research and Drug Development

**1-Methoxy-2-butanol** serves as a versatile solvent and a key intermediate in the synthesis of various organic compounds, including those with potential pharmaceutical applications.<sup>[3]</sup>

Role as a Synthetic Intermediate:

One notable application is in the synthesis of N-alkylated amines. For instance, **1-Methoxy-2-butanol** can be used to synthesize N-(1-methoxy-2-butyl)-n-hexylamine through N-alkylation of n-hexylamine in the presence of a ruthenium catalyst.[4] While a detailed protocol for this specific reaction is not readily available in the searched literature, a general procedure for N-alkylation can be adapted.

#### General Experimental Protocol: N-Alkylation of an Amine (Illustrative)

This protocol provides a general methodology for the N-alkylation of a primary amine, which can be conceptually applied to the synthesis of derivatives from **1-Methoxy-2-butanol**.

#### Materials:

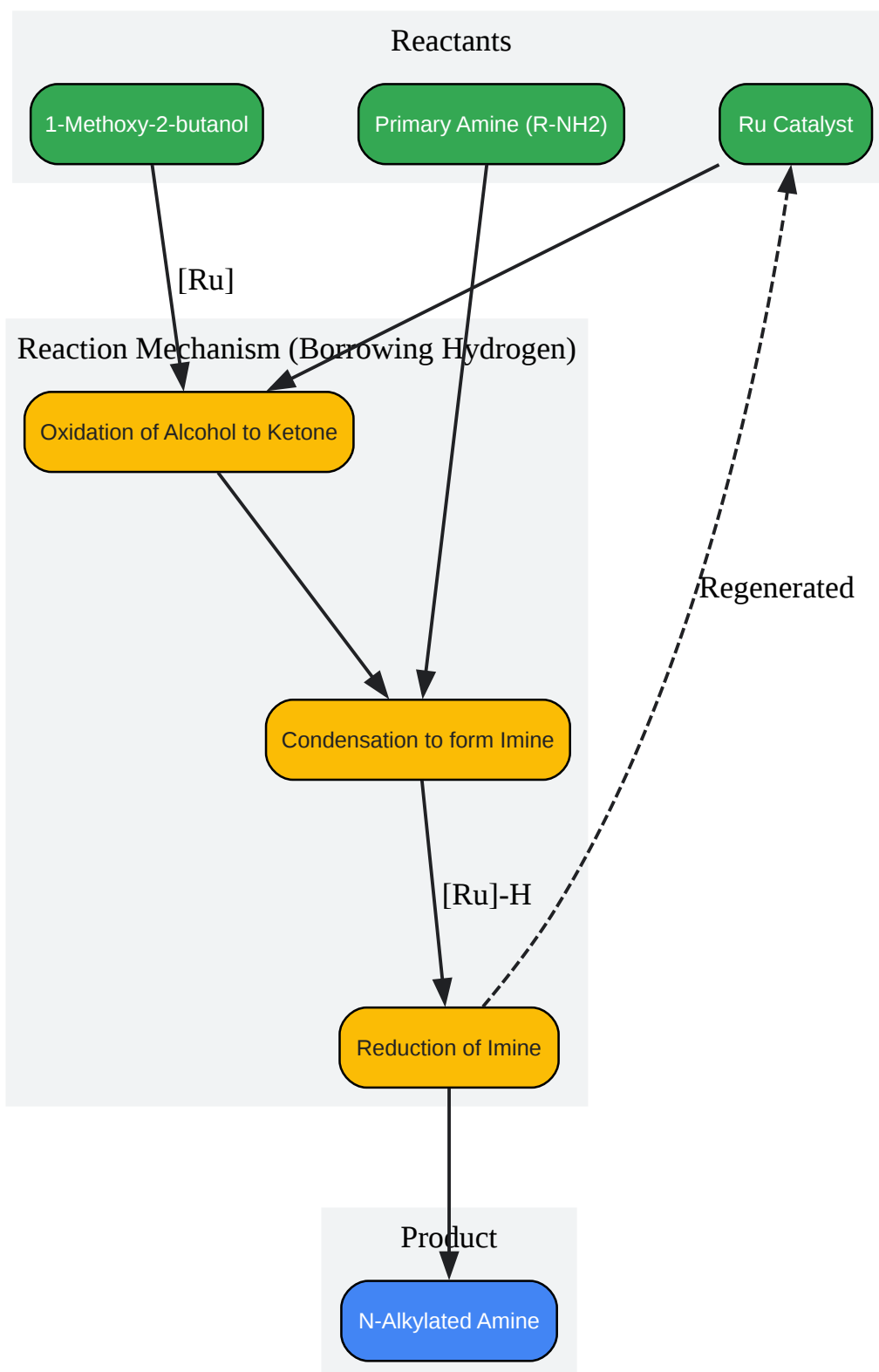
- Primary amine (e.g., n-hexylamine)
- **1-Methoxy-2-butanol** (as the alkylating agent precursor, which would first be oxidized to the corresponding ketone)
- Ruthenium catalyst (as described in the literature)
- Suitable solvent (e.g., toluene)
- Reducing agent (if proceeding via reductive amination)
- Standard glassware for organic synthesis under an inert atmosphere

#### Procedure (Conceptual Outline):

- The reaction would likely proceed via a "borrowing hydrogen" mechanism, where the catalyst temporarily oxidizes the alcohol (**1-Methoxy-2-butanol**) to the corresponding ketone.
- The ketone then reacts with the primary amine (n-hexylamine) to form an imine intermediate.
- The catalyst, which "borrowed" the hydrogen, then reduces the imine to the final N-alkylated amine product, N-(1-methoxy-2-butyl)-n-hexylamine, and is regenerated.
- The reaction would be carried out under an inert atmosphere at an elevated temperature.

- Work-up would involve removing the catalyst by filtration, followed by solvent evaporation and purification of the product by chromatography or distillation.

Logical Relationship for N-Alkylation:



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Caption: Logical workflow for N-alkylation using **1-Methoxy-2-butanol**.



### Role as a Solvent:

Due to its amphiphilic nature, **1-Methoxy-2-butanol** can be a useful solvent in various pharmaceutical processes, such as in the formulation of drug substances or during crystallization and purification steps.<sup>[3][11]</sup> Its moderate boiling point and water solubility make it a potentially greener alternative to more hazardous solvents.

## Safety and Handling

**1-Methoxy-2-butanol** is a flammable liquid and requires appropriate safety precautions.<sup>[1]</sup>

### GHS Hazard Information:

- Pictogram: Flame (GHS02)<sup>[1]</sup>
- Signal Word: Warning<sup>[1]</sup>
- Hazard Statement: H226: Flammable liquid and vapor<sup>[1]</sup>

### Handling and Storage:

- Keep away from heat, sparks, open flames, and hot surfaces.<sup>[12]</sup>
- Keep the container tightly closed in a dry and well-ventilated place.<sup>[12]</sup>
- Ground/bond container and receiving equipment to prevent static discharge.
- Use personal protective equipment, including safety glasses, gloves, and a respirator if ventilation is inadequate.<sup>[13]</sup>

### Disposal:

- Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

This guide provides a foundational understanding of **1-Methoxy-2-butanol** for professionals in research and drug development. For specific applications, it is essential to consult detailed research articles and safety data sheets.

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